1-(3-Methoxypropyl)cyclohexane-1-carboxylic acid
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Overview
Description
1-(3-Methoxypropyl)cyclohexane-1-carboxylic acid is an organic compound with the molecular formula C11H20O3 It is a derivative of cyclohexane, featuring a carboxylic acid group and a methoxypropyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Methoxypropyl)cyclohexane-1-carboxylic acid typically involves the reaction of cyclohexanecarboxylic acid with 3-methoxypropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods
This would include optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the desired product in high yield and purity .
Chemical Reactions Analysis
Types of Reactions
1-(3-Methoxypropyl)cyclohexane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The methoxypropyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often require catalysts or specific reagents like halogens or organometallic compounds.
Major Products Formed
Oxidation: Formation of cyclohexanone derivatives.
Reduction: Formation of cyclohexanol derivatives.
Substitution: Formation of various substituted cyclohexane derivatives depending on the substituent introduced.
Scientific Research Applications
1-(3-Methoxypropyl)cyclohexane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(3-Methoxypropyl)cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds with biological molecules, influencing their structure and function. The methoxypropyl group may also interact with hydrophobic regions of proteins or membranes, affecting their activity .
Comparison with Similar Compounds
Similar Compounds
Cyclohexanecarboxylic acid: A simpler analog without the methoxypropyl group.
1-Methylcyclohexylcarboxylic acid: Contains a methyl group instead of the methoxypropyl group.
3-Cyclohexene-1-carboxylic acid: Features a double bond in the cyclohexane ring .
Uniqueness
1-(3-Methoxypropyl)cyclohexane-1-carboxylic acid is unique due to the presence of the methoxypropyl group, which imparts distinct chemical and physical properties. This makes it a valuable compound for specific applications where these properties are advantageous .
Properties
Molecular Formula |
C11H20O3 |
---|---|
Molecular Weight |
200.27 g/mol |
IUPAC Name |
1-(3-methoxypropyl)cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C11H20O3/c1-14-9-5-8-11(10(12)13)6-3-2-4-7-11/h2-9H2,1H3,(H,12,13) |
InChI Key |
IDMKVUTYPXAVHL-UHFFFAOYSA-N |
Canonical SMILES |
COCCCC1(CCCCC1)C(=O)O |
Origin of Product |
United States |
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